molecular formula C5H8NNaO2S3 B12709425 Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate CAS No. 205924-38-5

Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Cat. No.: B12709425
CAS No.: 205924-38-5
M. Wt: 233.3 g/mol
InChI Key: RQGLAAOEBJORJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfocarbathion sodium is a synthetic organic compound belonging to the class of thiolanes. It is primarily used as a carbamate pesticide, which is derived from carbamic acid. Carbamate pesticides, including sulfocarbathion sodium, are known for their ability to kill insects by inhibiting acetylcholinesterase, an enzyme essential for nerve function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfocarbathion sodium involves the reaction of thiolane derivatives with sulfur-containing reagents. One common method includes the reaction of thiolane with sulfur dioxide and sodium hydroxide under controlled conditions to form the sodium salt of sulfocarbathion .

Industrial Production Methods

Industrial production of sulfocarbathion sodium typically involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

Sulfocarbathion sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfocarbathion sodium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl-containing compounds.

    Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.

    Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfocarbathion sodium is unique due to its specific chemical structure, which allows for effective inhibition of acetylcholinesterase while maintaining relatively low mammalian toxicity. This makes it a preferred choice for certain agricultural applications where safety is a concern .

Properties

CAS No.

205924-38-5

Molecular Formula

C5H8NNaO2S3

Molecular Weight

233.3 g/mol

IUPAC Name

sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1

InChI Key

RQGLAAOEBJORJF-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)[S-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.